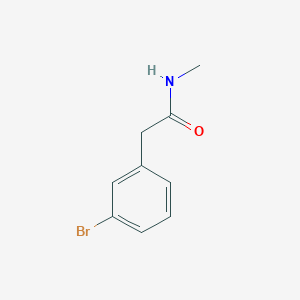
2-(3-bromophenyl)-N-methyl-acetamide
Overview
Description
2-(3-bromophenyl)-N-methyl-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom of the acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-methyl-acetamide can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 2-(3-aminophenyl)-N-methylacetamide or 2-(3-thiophenyl)-N-methylacetamide can be formed.
Oxidation: Oxidation may yield products like this compound oxide.
Reduction: Reduction can produce compounds like 2-(3-bromophenyl)-N-methylamine.
Hydrolysis: Hydrolysis results in 3-bromobenzoic acid and N-methylamine.
Scientific Research Applications
2-(3-bromophenyl)-N-methyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-N-methylacetamide: Similar structure but with the bromine atom in the para position.
2-(3-chlorophenyl)-N-methylacetamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-bromophenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(3-bromophenyl)-N-methyl-acetamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the methyl group on the nitrogen atom. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10BrNO/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
YKIFRFWJAYYRLK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














